DL-threo-PPMPHydrochloride

Beschreibung

Historical Context of Glucosylceramide Synthase Inhibitors in Research

Glucosylceramide synthase (GCS) is a pivotal enzyme in cellular metabolism. glpbio.com It catalyzes the first committed step in the biosynthesis of the vast majority of glycosphingolipids by transferring glucose from UDP-glucose to ceramide. glpbio.comontosight.ai Glycosphingolipids are not merely structural components of cell membranes; they are critical mediators in a wide array of cellular activities, including cell-cell recognition, proliferation, differentiation, and development. glpbio.com

The therapeutic and research potential of inhibiting GCS became apparent with the study of lysosomal storage disorders, such as Gaucher disease. nih.govspringernature.com Gaucher disease is characterized by the accumulation of glucosylceramide due to a deficiency in the enzyme glucocerebrosidase. acs.org This led to the concept of "substrate reduction therapy" (SRT), an approach aimed at slowing the synthesis of the accumulating substrate to restore metabolic balance. mdpi.com This strategy spurred the search for and development of potent and specific GCS inhibitors. nih.govspringernature.com Early ceramide-like analogs laid the groundwork for creating more refined inhibitors, which have become indispensable for studying glycosphingolipid function and for potential therapeutic applications in various diseases, including certain cancers and infectious diseases. ontosight.aidrugbank.com The development of these inhibitors relies on a screening process involving both enzyme-based and cell-based assays to identify effective compounds. nih.govspringernature.com

Overview of DL-threo-PPMP Hydrochloride as a Core Research Tool

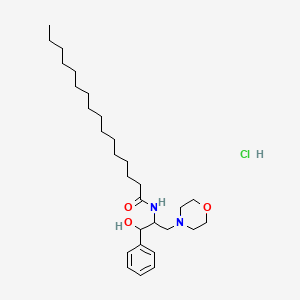

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol Hydrochloride, or DL-threo-PPMP, is a synthetic ceramide analog that functions as an inhibitor of glucosylceramide synthase. glpbio.comcaymanchem.com Its structural similarity to ceramide allows it to interfere with the GCS enzyme, thereby blocking the synthesis of glucosylceramide and subsequent complex glycosphingolipids. glpbio.com This inhibitory action has established DL-threo-PPMP as a fundamental tool for dissecting the roles of GCS and its products in cellular biology.

In academic research, DL-threo-PPMP is used to probe the consequences of depleting glucosylceramides in various experimental models. It has been instrumental in studies investigating the involvement of GCS in fundamental processes such as cell growth, apoptosis (programmed cell death), and autophagy (a cellular recycling process). glpbio.comapexbt.com For instance, research has shown that inhibiting GCS with DL-threo-PPMP can stimulate autophagy flux in neurons and reduce phosphorylation of proteins like Akt and ribosomal protein S6 in cell lines. caymanchem.com Furthermore, its application extends to parasitology, where it has been shown to inhibit the growth of the malaria parasite Plasmodium falciparum by targeting sphingolipid synthesis. caymanchem.commedchemexpress.com

The following table summarizes the observed inhibitory effects of DL-threo-PPMP in various research contexts.

| System/Cell Type | Concentration | Observed Effect | Reference |

| MDCK Cell Homogenates | 20 µM | 70% inhibition of glucosylceramide synthase | caymanchem.combiocompare.com |

| Mouse Liver Microsomes | 20 µM | 41% inhibition of glucosylceramide synthase | caymanchem.combiocompare.com |

| Mouse Brain Homogenates | 20 µM | 62% inhibition of glucosylceramide synthase | caymanchem.combiocompare.com |

| P. falciparum-infected Erythrocytes | IC50 = 0.85 µM | Inhibition of late ring-stage parasite growth | caymanchem.com |

This table presents data from published research findings and is intended for informational purposes within a research context.

Enantiomeric and Stereoisomeric Forms of PPMP in Biochemical Research

The molecular structure of PPMP contains two chiral centers, which means it can exist in four different stereoisomeric forms. google.com The "DL-threo" designation indicates that the compound is a racemic mixture of two enantiomers: D-threo-PPMP and L-threo-PPMP. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. khanacademy.orgrroij.com

In biochemical research, distinguishing between enantiomers is critical because biological systems, particularly enzymes, are chiral and often exhibit high stereoselectivity. lcms.cz This means that one enantiomer of a compound may interact very differently with a biological target than its mirror image. rroij.com

The table below highlights the key distinction between the racemic mixture and its active enantiomer.

| Compound Form | Description | Primary Biochemical Property | Reference |

| DL-threo-PPMP | A racemic mixture of D- and L-threo enantiomers. | Inhibitor of glucosylceramide synthase. | glpbio.com |

| D-threo-PPMP | The isolated, active enantiomer. | Potent and specific inhibitor of glucosylceramide synthase. | medchemexpress.comtargetmol.com |

Eigenschaften

IUPAC Name |

N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)hexadecanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Enzymatic Inhibition by Dl Threo Ppmp Hydrochloride

Glucosylceramide Synthase (UGCG) Inhibition

The primary mechanism of action of DL-threo-PPMP hydrochloride is the inhibition of glucosylceramide synthase (GCS). apexbt.comglpbio.com This enzyme is integral to intracellular ceramide metabolism, catalyzing the transfer of glucose from UDP-glucose to ceramide. glpbio.com This reaction is the first committed step in the biosynthesis of most glycosphingolipids, a diverse class of lipids involved in various cellular functions. glpbio.com By blocking this initial step, DL-threo-PPMP effectively curtails the production of glucosylceramide and downstream complex glycosphingolipids. The inhibitory concentration (IC50) for DL-threo-PPMP's inhibition of glucosylceramide synthase activity has been reported to be between 2 and 20 μM. apexbt.comglpbio.com

DL-threo-PPMP Hydrochloride as a Ceramide Analog and Substrate Mimic

DL-threo-PPMP hydrochloride functions as a ceramide analog. apexbt.comcaymanchem.comchemicalbook.comcenmed.com Its molecular structure mimics that of ceramide, the natural substrate for glucosylceramide synthase. This structural similarity allows it to bind to the enzyme, although it cannot be utilized in the same way as ceramide. In some contexts, it is described as mimicking the substrate sphingosine (B13886) to inhibit sphingosine synthetase. medchemexpress.com

Modulation of Glucosylceramide Synthase Activity in Cellular Homogenates

The inhibitory effect of DL-threo-PPMP hydrochloride on glucosylceramide synthase has been demonstrated across various cell and tissue types. Research has consistently shown a significant reduction in enzyme activity in the presence of this compound.

In homogenates of Madin-Darby Canine Kidney (MDCK) epithelial cells, DL-threo-PPMP hydrochloride has been shown to be a potent inhibitor of glucosylceramide synthase. At a concentration of 20 µM, it inhibits the enzyme's activity by 70%. caymanchem.combiomol.combiocompare.com Another related compound, DL-threo PDMP, at concentrations of 5 and 10 µM, inhibits glucosylceramide synthase in MDCK cell homogenates by 33% and 48%, respectively. bertin-bioreagent.com

Studies using mouse liver microsomes have also confirmed the inhibitory action of DL-threo-PPMP hydrochloride. When applied at a concentration of 20 µM, it resulted in a 41% inhibition of glucosylceramide synthase activity. caymanchem.combiomol.combiocompare.com

Similarly, in mouse brain homogenates, DL-threo-PPMP hydrochloride at a 20 µM concentration leads to a 62% inhibition of glucosylceramide synthase. caymanchem.combiomol.combiocompare.com The ability of related compounds to be converted to norepinephrine (B1679862) in the brain parenchyma further highlights the potential for such molecules to be active within the central nervous system. nih.gov

Table 1: Inhibition of Glucosylceramide Synthase by DL-threo-PPMP Hydrochloride (20 µM)

| Biological Sample | Percent Inhibition |

|---|---|

| MDCK Kidney Epithelial Cell Homogenates | 70% caymanchem.combiomol.combiocompare.com |

| Mouse Liver Microsomes | 41% caymanchem.combiomol.combiocompare.com |

| Mouse Brain Homogenates | 62% caymanchem.combiomol.combiocompare.com |

Enantiomeric Specificity in Glucosylceramide Synthase Inhibition (e.g., D-threo-PPMP)

The inhibitory activity of PPMP resides specifically in one of its stereoisomers. DL-threo-PPMP is a racemic mixture, and it is the D-threo-enantiomer (D-threo-PPMP) that is the active component responsible for inhibiting glucosylceramide synthase. caymanchem.combertin-bioreagent.comtargetmol.com The L-threo-enantiomer, in contrast, does not exhibit this inhibitory effect on the enzyme. nih.gov This stereospecificity is a critical aspect of its mechanism, with only the D-threo enantiomers of related compounds being active in inhibiting glucosylceramide synthase. nih.gov For instance, in MDCK cells, D-threo-PPMP at 20 µM causes a 70% reduction in cell growth and significantly inhibits DNA synthesis at 3 µM. caymanchem.combertin-bioreagent.comtargetmol.com

Sphingosine Synthetase Inhibition in Plasmodium falciparum

DL-threo-PPMP Hydrochloride's primary antimalarial activity stems from its ability to inhibit sphingosine synthetase, an enzyme crucial for the parasite's survival. medchemexpress.commedchemexpress.com This inhibition disrupts the synthesis of essential sphingolipids, leading to a cascade of events that ultimately halt the parasite's growth and proliferation. nih.govnih.gov

Molecular Mechanism of Sphingosine Synthetase Activity Disruption

DL-threo-PPMP acts as a structural mimic of the enzyme's natural substrate, ceramide. biomol.comcaymanchem.com This molecular mimicry allows it to bind to the active site of sphingosine synthetase (also referred to as sphingomyelin (B164518) synthase in the context of P. falciparum), effectively blocking the enzyme's normal function. medchemexpress.commedchemexpress.comnih.gov Research has revealed a distinct pattern of inhibition on the sphingomyelin synthase activity within infected erythrocytes. A highly sensitive fraction, accounting for approximately 35% of the total enzyme activity, is rapidly inhibited at low micromolar concentrations of DL-threo-PPMP (0.05-1 µM). nih.gov The remaining 65% of the enzyme activity shows a slower, linear inhibition at significantly higher concentrations, ranging from 25 to 500 µM. nih.gov This suggests the presence of different enzyme populations or a complex regulatory mechanism that is selectively targeted by the compound. The inhibition of late ring-stage P. falciparum growth has been observed with an IC50 value of 0.85 µM, correlating with the inhibition of the highly sensitive enzyme fraction. biomol.comcaymanchem.com

| Enzyme Fraction | Percentage of Total Activity | Inhibitory Concentration Range | Nature of Inhibition |

|---|---|---|---|

| Highly Sensitive | ~35% | 0.05 - 1 µM | Rapid, linear decrease |

| Less Sensitive | ~65% | 25 - 500 µM | Slower, linear inhibition |

Impact on Parasite Proliferation and Survival Pathways

The targeted inhibition of sphingosine synthetase by DL-threo-PPMP has profound consequences for the parasite's ability to proliferate and survive within the host erythrocyte. The most significant downstream effect is the selective disruption of the tubovesicular network (TVN). medchemexpress.comnih.govnih.gov The TVN is a complex membrane system that extends from the parasitophorous vacuole membrane into the erythrocyte cytoplasm and is essential for the import of nutrients from the host cell. researchgate.netnih.gov

Cellular and Molecular Effects in Diverse Research Models

Regulation of Cell Proliferation and Growth

DL-threo-PPMP hydrochloride has demonstrated significant effects on the regulation of cell proliferation and growth in various mammalian cell systems. Its primary mechanism of action, the inhibition of glucosylceramide synthase, leads to downstream consequences that directly impact cell viability and division.

Inhibition of Cell Growth in In Vitro Mammalian Cell Systems

DL-threo-PPMP hydrochloride has been shown to inhibit the growth of various mammalian cell lines. As an inhibitor of glucosylceramide synthase, its effects are particularly pronounced in cells where this enzyme's activity is crucial for proliferation. For instance, the active enantiomer, D-threo-PPMP, has been reported to cause a significant reduction in cell growth in Madin-Darby canine kidney (MDCK) epithelial cells. caymanchem.com The L-threo isomer has also been shown to inhibit the growth of several breast cancer cell lines, including MCF-7, MDA-MB-468, and SK-BR-3.

| Cell Line | Compound | Effect on Cell Growth |

| MDCK kidney epithelial cells | D-threo-PPMP | 70% reduction at 20 µM |

| MCF-7 breast cancer cells | L-threo-PPMP | ED50 = 4 µM |

| MDA-MB-468 breast cancer cells | L-threo-PPMP | ED50 = 7 µM |

| SK-BR-3 breast cancer cells | L-threo-PPMP | ED50 = 6 µM |

Effects on DNA Synthesis and Cell Cycle Progression

The inhibition of glucosylceramide synthase by DL-threo-PPMP hydrochloride has been linked to disruptions in DNA synthesis and cell cycle progression. By blocking the conversion of ceramide to glucosylceramide, the compound can lead to an accumulation of ceramide, a bioactive lipid known to have anti-proliferative effects.

Studies have shown that inhibition of GCS can lead to a marked arrest of the cell cycle. mdpi.comnih.gov For example, treatment of head and neck cancer cells with d,l-threo-PPMP has been shown to promote cell-cycle arrest. aacrjournals.org In Madin-Darby canine kidney (MDCK) cells, the D-threo enantiomer of PPMP significantly inhibits DNA synthesis at a concentration of 3 µM. caymanchem.com Similarly, in the protozoan parasite Giardia lamblia, pharmacological inhibition of GCS leads to an arrest of cytokinesis and a block in replication. nih.gov This suggests that the integrity of glycosphingolipid biosynthesis is essential for the orderly progression through the cell cycle.

Induction and Modulation of Cellular Death Pathways

Beyond its effects on cell proliferation, DL-threo-PPMP hydrochloride is also involved in the induction and modulation of cellular death pathways, primarily through the stimulation of autophagy.

Stimulation of Autophagy Flux

DL-threo-PPMP hydrochloride has been identified as an enhancer of autophagy flux. nih.gov Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a critical role in cellular homeostasis. The stimulation of this pathway by DL-threo-PPMP hydrochloride is a direct consequence of its inhibitory action on glucosylceramide synthase.

The stimulatory effect of DL-threo-PPMP hydrochloride on autophagy is mediated through the inhibition of the AKT-mammalian target of rapamycin (mTOR) signaling pathway. nih.gov The PI3K/AKT/mTOR pathway is a key regulator of cell growth and proliferation, and its inhibition is a known trigger for the induction of autophagy. nih.govnih.gov Research has demonstrated that inhibitors of glucosylceramide synthase, including DL-threo-PPMP hydrochloride, exert their effects on autophagy by suppressing this signaling cascade. nih.gov This was confirmed by experiments showing that siRNA knockdown of glucosylceramide synthase produced similar effects to pharmacological inhibition. nih.gov

Inhibition of glucosylceramide synthase by compounds such as DL-threo-PPMP hydrochloride has been observed to alter the morphology and function of lysosomes and late endosomes. nih.gov Specifically, treatment with GCS inhibitors leads to an increase in the number and size of these acidic vesicular organelles. nih.gov Further research using a similar inhibitor, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-PDMP), has shown that it can cause the accumulation of lipids, including cholesterol and lysobisphosphatidic acid (LBPA), within lysosomes. nih.gov This lipid accumulation is associated with the dissociation of mTOR from the lysosomal surface, leading to its inactivation. nih.gov

| Cellular Compartment | Observed Effect of GCS Inhibition |

| Lysosomes/Late Endosomes | Increased number and size |

| Lysosomes | Accumulation of cholesterol and lysobisphosphatidic acid (LBPA) |

Role in Apoptosis Induction

Effects on Protein Phosphorylation Events (e.g., Akt and Ribosomal Protein S6)

DL-threo-PPMP affects key cellular signaling pathways by modulating protein phosphorylation. Specifically, it has been shown to reduce the phosphorylation of Akt and ribosomal protein S6 (rpS6) in HEK293 cells. Both Akt and rpS6 are central nodes in signaling pathways that regulate cell growth, proliferation, and survival.

The inhibition of glucosylceramide synthase by DL-threo-PPMP exerts its effects on autophagy by inhibiting the Akt-mammalian target of rapamycin (mTOR) signaling pathway nih.gov. Akt is a protein kinase that promotes cell survival and growth, in part by activating the mTOR complex 1 (mTORC1). mTORC1, in turn, phosphorylates several downstream targets, including the S6 kinase (S6K), which then phosphorylates rpS6. Phosphorylated rpS6 is associated with an increase in protein translation and cell size. By reducing Akt phosphorylation, DL-threo-PPMP effectively dampens this entire cascade, leading to reduced phosphorylation of rpS6. This dephosphorylation event is linked to the induction of autophagy, as the mTORC1 pathway is a major negative regulator of the autophagic process.

| Protein | Effect of DL-threo-PPMP | Downstream Consequence |

|---|---|---|

| Akt | Reduced Phosphorylation | Inhibition of mTORC1 signaling |

| Ribosomal Protein S6 (rpS6) | Reduced Phosphorylation | Inhibition of protein synthesis, Induction of autophagy |

Influence on Membrane Dynamics and Vesicular Trafficking

DL-threo-PPMP hydrochloride influences the dynamics of cellular membranes and the trafficking of vesicles, which are fundamental processes for maintaining cellular homeostasis nih.govnih.gov. As a modulator of sphingolipid metabolism, its effects are particularly relevant to the endomembrane system. The compound is categorized as being active within the "Endomembrane System & Vesicular Trafficking" research area caymanchem.com.

In research on the malaria parasite Plasmodium falciparum, DL-threo-PPMP was found to selectively disrupt the interconnected tubular network of the tubulovesicular membrane (TVM) within the cytoplasm of the host erythrocyte medchemexpress.com. This demonstrates a direct impact on the integrity and organization of a specialized membrane system essential for parasite survival.

Furthermore, the accumulation of ceramide induced by DL-threo-PPMP can affect vesicular trafficking pathways. Ceramide levels have been shown to influence the localization and function of Rab GTPases, which are master regulators of vesicle transport. For instance, altered ceramide levels can affect the localization of Rab8a, a protein involved in secretory pathways, including secretory autophagy nih.govuni-muenchen.de. By modulating the lipid composition of membranes, DL-threo-PPMP can thus impact the formation, transport, and fusion of vesicles, which are critical for processes such as protein secretion and the clearance of cellular components.

Role of Glycosphingolipids in Plasma Membrane Organization and Lipid Raft Dynamics

Glycosphingolipids (GSLs) are integral components of the plasma membrane, where they play a crucial role in the formation and stability of specialized microdomains known as lipid rafts. These domains are enriched in cholesterol and sphingolipids and serve as platforms for organizing signaling proteins and regulating their activity. The chemical compound DL-threo-PPMP Hydrochloride, as an inhibitor of glucosylceramide synthase (GCS), effectively depletes cellular GSLs, thereby providing a valuable tool to investigate the specific functions of these lipids in plasma membrane organization.

By inhibiting the first committed step in the biosynthesis of most GSLs, DL-threo-PPMP Hydrochloride allows for the study of cellular processes in a GSL-depleted state. Research has demonstrated that the reduction of GSLs in the plasma membrane has a profound impact on the integrity and function of lipid rafts. creative-proteomics.com While cholesterol is a key organizer of these domains, GSLs are also critical for their proper formation and the recruitment of specific proteins.

The table below summarizes findings from a study on the effect of a glycosphingolipid synthesis inhibitor on the composition of lipid rafts in T lymphocytes.

| Component | Effect of GSL Depletion | Reference |

| Surface GM1 Expression | Profoundly Reduced | creative-proteomics.com |

| GSLs in Rafts | Profoundly Reduced | creative-proteomics.com |

| Cholesterol | Not Affected | creative-proteomics.com |

| Sphingomyelin (B164518) | Not Affected | creative-proteomics.com |

| Lck (protein) | Not Affected | creative-proteomics.com |

| Linker for Activation of T cells (protein) | Not Affected | creative-proteomics.com |

| GPI-anchored Protein Signaling | Clearly Augmented | creative-proteomics.com |

| Susceptibility of GPI-anchored proteins to PIPLC cleavage | Increased | creative-proteomics.com |

These findings underscore the critical role of GSLs in the fine-tuning of plasma membrane organization and the functional integrity of lipid rafts. The use of inhibitors like DL-threo-PPMP Hydrochloride has been instrumental in dissecting the specific contributions of GSLs to these complex cellular structures.

Impact on Endomembrane System and Vesicular Transport Processes

The endomembrane system, a network of intracellular membranes including the endoplasmic reticulum (ER) and the Golgi apparatus, is central to the synthesis, modification, and transport of lipids and proteins. Glycosphingolipid (GSL) biosynthesis, which is initiated in the Golgi, is intricately linked to the functioning of this system, particularly vesicular transport. DL-threo-PPMP Hydrochloride, by inhibiting glucosylceramide synthase, provides a means to investigate the consequences of GSL depletion on these vital cellular processes.

Research has shown that the inhibition of GSL synthesis can lead to significant disruptions in the trafficking of proteins and lipids through the endomembrane system. For example, in melanocytes, the depletion of GSLs results in the mislocalization of tyrosinase, an enzyme essential for melanin synthesis, which accumulates in the Golgi instead of reaching the melanosomes. nih.gov This indicates that GSLs are necessary for the proper sorting and transport of specific protein cargo from the Golgi to their final destinations. nih.gov

Furthermore, studies in the context of the malaria parasite Plasmodium falciparum have provided direct evidence for the role of sphingolipid synthesis in vesicular transport. DL-threo-PPMP has been shown to block the development of the tubovesicular network (TVN), a structure essential for the import of lipids from the host erythrocyte. nih.gov This inhibition of TVN tubule formation demonstrates a direct link between GSL synthesis and the machinery of vesicular transport. nih.gov

The transport of glucosylceramide (GlcCer), the product of the enzyme inhibited by DL-threo-PPMP, is itself a complex process involving both vesicular and non-vesicular pathways. GlcCer synthesized on the cytosolic face of the Golgi can be transported to other compartments, including the plasma membrane, via mechanisms that are independent of vesicular trafficking. The proper distribution of GlcCer within the Golgi is critical for its subsequent conversion into more complex GSLs, a process that occurs in the lumen of the Golgi cisternae. Therefore, inhibiting the initial synthesis of GlcCer has cascading effects on the entire GSL biosynthetic pathway and, consequently, on the cellular processes that depend on these lipids.

The following table summarizes the observed effects of inhibiting glycosphingolipid synthesis on various aspects of the endomembrane system and vesicular transport.

| Process/Component | Effect of GSL Synthesis Inhibition | Research Model | Reference |

| Protein Trafficking | Mislocalization of tyrosinase to the Golgi | Melanocytes | nih.gov |

| Vesicular Network Formation | Blocked development of tubovesicular network (TVN) tubules | Plasmodium falciparum | nih.gov |

| Protein Sorting | Accumulation of secretory products in swollen Golgi | Plant cells | nih.gov |

These findings highlight the integral role of GSL synthesis in maintaining the structural and functional integrity of the endomembrane system and ensuring the fidelity of vesicular transport processes. The use of inhibitors such as DL-threo-PPMP Hydrochloride is crucial for elucidating the intricate connections between lipid metabolism and cellular trafficking pathways.

Role in Disease Specific Research Paradigms

Neurodegenerative Disease Research

The accumulation of misfolded proteins and dysfunctional cellular clearance mechanisms are hallmarks of many neurodegenerative diseases. Research into DL-threo-PPMP Hydrochloride has provided valuable insights into the intricate relationship between lipid metabolism and neuronal health.

DL-threo-PPMP Hydrochloride has been instrumental in elucidating the connection between glycosphingolipid (GSL) biosynthesis and autophagy, a fundamental cellular process for degrading and recycling damaged components. As an inhibitor of glucosylceramide synthase (GCS), DL-threo-PPMP Hydrochloride effectively blocks the first step in the synthesis of most GSLs.

Studies have demonstrated that the pharmacological inhibition of GCS with DL-threo-PPMP Hydrochloride enhances autophagy flux in primary neurons. nih.gov The underlying mechanism for this enhancement involves the inhibition of the AKT-mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of autophagy. nih.gov By reducing GSL levels, DL-threo-PPMP Hydrochloride leads to a downregulation of AKT-mTOR activity, thereby promoting the initiation of the autophagic process. Furthermore, research has shown that inhibition of GCS can increase the number and size of lysosomal and late endosomal structures, which are critical for the completion of the autophagy pathway. nih.gov This direct linkage between GSL metabolism and autophagy regulation in neurons presents a novel avenue for exploring therapeutic strategies for neurodegenerative disorders characterized by impaired autophagy.

The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. Research has explored the potential of GCS inhibition as a therapeutic strategy to mitigate this pathology. In preclinical models of Parkinson's disease, the reduction of GSL biosynthesis through the inhibition of GCS has been shown to alleviate the accumulation of α-synuclein.

While DL-threo-PPMP Hydrochloride is a tool to study this mechanism, some research suggests that the reduction of mutant α-synuclein levels by GCS inhibitors may occur through autophagy-independent mechanisms. nih.gov This indicates a complex interplay between GSL levels and α-synuclein pathology that is not solely reliant on the autophagy pathway. The use of DL-threo-PPMP Hydrochloride in these research models helps to dissect the specific contributions of GSL metabolism to α-synuclein aggregation and clearance, offering potential new targets for therapeutic intervention in Parkinson's disease.

Cancer Biology Research

In the realm of oncology, DL-threo-PPMP Hydrochloride has been investigated for its ability to counteract common challenges in cancer treatment, such as multidrug resistance and the evasion of cell death.

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (MDR1). Glucosylceramide synthase (GCS) has been identified as a key player in the development of MDR. The overexpression of GCS is frequently observed in drug-resistant cancer cells.

DL-threo-PPMP Hydrochloride, by inhibiting GCS, prevents the conversion of cytotoxic ceramide into glucosylceramide, leading to an accumulation of intracellular ceramide, which can trigger apoptosis. Furthermore, studies have shown that treatment with the D-threo enantiomer of PPMP hydrochloride can significantly decrease the expression of MDR1. For instance, in KB-V0.01 cells, a 72-hour treatment with 10 μM of D-threo-PPMP hydrochloride resulted in a 70% reduction in MDR1 expression. medchemexpress.com This downregulation of P-glycoprotein compromises the cancer cell's ability to efflux chemotherapeutic drugs, thereby restoring sensitivity to treatment.

Building on its role in overcoming MDR, DL-threo-PPMP Hydrochloride has been shown to sensitize various cancer cell lines to the cytotoxic effects of conventional chemotherapeutic agents. By inhibiting GCS, the compound enhances the efficacy of drugs that are otherwise rendered ineffective by MDR mechanisms. This chemosensitization effect has been observed in various cancer types, including breast cancer and leukemia. The ability of DL-threo-PPMP Hydrochloride to re-sensitize resistant cells to standard anticancer drugs highlights the potential of targeting GCS as a complementary therapeutic strategy in oncology.

Interactive Data Table: Effect of L-threo-PPMP on Breast Cancer Cell Growth

| Cell Line | ED50 (μM) |

| MCF-7 | 4 |

| MDA-MB-468 | 7 |

| SK-BR-3 | 6 |

ED50: The concentration of a drug that gives half-maximal response. Data sourced from studies on the L-threo isomer of PPMP. labchem.com.my

The inhibition of GCS by DL-threo-PPMP Hydrochloride has a direct impact on cancer cell proliferation and survival. The accumulation of ceramide, a pro-apoptotic lipid, is a primary consequence of GCS inhibition. Elevated ceramide levels can activate intrinsic apoptotic pathways, leading to programmed cell death.

Research has indicated that GCS inhibition can influence key signaling pathways that govern cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways. By modulating the levels of glycosphingolipids, which can act as signaling molecules and modify the function of membrane receptors, DL-threo-PPMP Hydrochloride can disrupt the pro-survival signaling that is often hyperactive in cancer cells. Furthermore, the induction of apoptosis by GCS inhibition involves the regulation of the Bcl-2 family of proteins, which are central regulators of the mitochondrial apoptotic pathway, and the subsequent activation of caspases, the executioners of apoptosis. Studies on the D-threo enantiomer have shown a significant reduction in cell growth and DNA synthesis in vitro. For example, in MDCK kidney epithelial cells, D-threo-PPMP induced a 70% reduction in cell growth at a concentration of 20 µM and significantly inhibited DNA synthesis at 3 µM. caymanchem.com

Studies on the Role of Glucosylceramide Synthase Overexpression in Oncogenesis

The overexpression of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide, has been increasingly identified as a significant factor in the development and progression of various cancers, particularly in the context of multidrug resistance (MDR). Research has demonstrated that elevated GCS levels are prevalent in a range of drug-resistant cancer cell lines and tumors, including those of the breast, colon, and in leukemia, which show a poor response to chemotherapy. This overexpression is not merely a correlational finding but is mechanistically linked to cancer cell survival and resistance to treatment.

One of the primary mechanisms by which GCS contributes to oncogenesis and chemoresistance is through its modulation of cellular ceramide levels. Many chemotherapeutic agents exert their cytotoxic effects by inducing the accumulation of ceramide, a pro-apoptotic sphingolipid. medchemexpress.com GCS counteracts this by catalyzing the conversion of ceramide into glucosylceramide, thereby reducing the intracellular concentration of this death-inducing lipid and protecting cancer cells from apoptosis. This process of ceramide glycosylation is a critical step that can shift the cellular balance away from apoptosis and towards survival and proliferation.

Furthermore, the products of GCS activity, glycosphingolipids (GSLs), are themselves implicated in promoting cancer progression and drug resistance. nih.gov Persistently elevated ceramide glycosylation leads to an accumulation of GSLs, which can contribute to the selection and maintenance of drug-resistant cancer cell populations. There is also a noted correlation between the overexpression of GCS and the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or MDR1), a key player in the efflux of chemotherapeutic drugs from cancer cells. nih.gov Studies have shown that increased GCS expression is often accompanied by increased P-gp expression, suggesting a coordinated mechanism of chemoresistance. nih.gov

The experimental compound DL-threo-PPMP Hydrochloride, a known inhibitor of GCS, has been instrumental in elucidating these mechanisms. caymanchem.compnas.org As a ceramide analog, it competitively inhibits GCS, leading to the accumulation of endogenous ceramide and subsequent induction of apoptosis in cancer cells. caymanchem.com Pharmacological inhibition of GCS using DL-threo-PPMP has been shown to re-sensitize multidrug-resistant cancer cells to conventional anticancer drugs. For instance, in head and neck cancer models, the use of d,l-threo-PPMP, in combination with cisplatin, synergistically suppressed tumor growth in vivo. nih.gov This effect was attributed to the downregulation of P-gp and the activation of pro-apoptotic proteins following GCS inhibition. nih.gov

These findings underscore the pivotal role of GCS overexpression in oncogenesis, not only as a biomarker for chemoresistance but also as a viable therapeutic target. The use of inhibitors like DL-threo-PPMP Hydrochloride in preclinical studies has provided a strong rationale for the development of GCS-targeting therapies to overcome multidrug resistance and improve the efficacy of cancer treatments.

Interactive Data Table: Effect of GCS Inhibition in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Key Finding | Reference |

| HN9-cisR | Head and Neck | d,l-threo-PPMP + Cisplatin | Synergistically suppressed in vivo tumor growth. | nih.gov |

| AMC-HN2 | Head and Neck | GCS siRNA or PPMP | Decreased GCS and P-gp expression; increased cisplatin-induced cell death. | nih.gov |

| MCF-7-AdrR | Breast Cancer | Doxorubicin | Overexpression of GCS protects cancer stem cells from doxorubicin. | medchemexpress.com |

| Various | Breast, Colon, Leukemia | Chemotherapy | GCS is overexpressed in diverse drug-resistant cancer cells. |

Infectious Disease Research (Malaria)

Targeting Parasite Sphingolipid Synthesis as an Antimalarial Strategy

The search for novel antimalarial drug targets is critical in the face of growing resistance to existing therapies. One promising avenue of research is the targeting of the sphingolipid biosynthesis pathway within the malaria parasite, Plasmodium falciparum. Sphingolipids are essential components of eukaryotic cell membranes and are involved in various cellular processes. The machinery for sphingolipid synthesis in P. falciparum presents a potential target for chemotherapeutic intervention.

Research has shown that the sphingomyelin (B164518) synthase of P. falciparum is a viable target for inhibition. nih.govnih.govpnas.org This enzyme is located in the parasite's Golgi apparatus and in a network of tubovesicular membranes that extend into the cytoplasm of the infected erythrocyte. nih.govnih.govpnas.org The compound DL-threo-PPMP Hydrochloride and its analogues have been identified as inhibitors of this enzyme. nih.govpnas.org

Studies have demonstrated that the inhibition of sphingomyelin synthase activity by DL-threo-PPMP blocks the proliferation of the parasite in culture. nih.govnih.govpnas.org This suggests that the synthesis of sphingolipids is essential for the parasite's growth and replication. The inhibitory effect of DL-threo-PPMP is observed across different strains of P. falciparum, indicating that sphingomyelin synthase is a conserved and crucial enzyme for the parasite's survival. pnas.org Therefore, the sphingolipid synthesis pathway, and specifically sphingomyelin synthase, represents a rational and promising target for the development of new antimalarial drugs. nih.govnih.govpnas.org

Investigation of Plasmodium falciparum Biology

DL-threo-PPMP Hydrochloride has proven to be a valuable tool for investigating the fundamental biology of Plasmodium falciparum. By inhibiting sphingomyelin synthase, this compound allows researchers to probe the function of sphingolipids in the parasite's life cycle.

One of the key findings from studies using DL-threo-PPMP is the selective disruption of the tubovesicular network in the host cell cytoplasm. medchemexpress.comnih.govnih.gov This network is crucial for the parasite's nutrient uptake and remodeling of the host erythrocyte. Inhibition of sphingomyelin synthase by DL-threo-PPMP leads to the disassembly of this network without affecting other organelles within the parasite, such as the Golgi apparatus or the digestive food vacuole. nih.govnih.gov This specific effect highlights the critical role of ongoing sphingolipid synthesis in maintaining the integrity of the tubovesicular network.

Furthermore, DL-threo-PPMP has been shown to inhibit the growth of late ring-stage P. falciparum with an IC50 value of 0.85 µM. caymanchem.comlabchem.com.my The compound acts as a substrate mimic of sphingosine (B13886), and its binding to sphingomyelin synthase leads to a rapid decline in the enzyme's activity. medchemexpress.commedchemexpress.com This inhibition ultimately blocks the proliferation of the parasite. medchemexpress.commedchemexpress.com These findings have been instrumental in understanding the importance of sphingolipid metabolism for the intraerythrocytic development of P. falciparum and provide insights into the parasite's interaction with its host cell.

Interactive Data Table: Effect of DL-threo-PPMP on Plasmodium falciparum

| Parameter | Observation | Implication | Reference |

| Enzyme Inhibition | Inhibits sphingomyelin synthase activity in infected erythrocytes. | Sphingolipid synthesis is a druggable target. | nih.govcaymanchem.comlabchem.com.my |

| Parasite Growth | Blocks proliferation in culture (IC50 = 0.85 µM for late ring-stage). | Essential for parasite survival. | caymanchem.comlabchem.com.my |

| Cellular Structure | Selectively disrupts the tubovesicular network in the host cell cytoplasm. | Sphingolipids are crucial for maintaining this network. | medchemexpress.comnih.govnih.gov |

| Mechanism of Action | Acts as a sphingosine mimic to inhibit sphingomyelin synthase. | Provides insight into the enzyme's active site. | medchemexpress.commedchemexpress.com |

Other Pre-clinical Research Contexts Involving Glycosphingolipid Metabolism

Beyond its applications in cancer and malaria research, DL-threo-PPMP Hydrochloride serves as a valuable research tool in other pre-clinical contexts to investigate the broader roles of glycosphingolipid metabolism. Its ability to inhibit glucosylceramide synthase allows for the manipulation of glycosphingolipid levels, enabling the study of their functions in various physiological and pathological processes.

One notable area of research is in neuroscience. Studies have shown that the inhibition of glucosylceramide synthase by DL-threo-PPMP stimulates autophagy flux in primary mouse neurons. caymanchem.com Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its dysregulation is implicated in several neurodegenerative diseases. By modulating glycosphingolipid metabolism, DL-threo-PPMP can be used to explore the intricate relationship between sphingolipids and neuronal autophagy, potentially uncovering new therapeutic strategies for neurodegenerative disorders.

The D-threo enantiomer of PPMP is recognized as the active component responsible for the inhibition of glucosylceramide synthase. caymanchem.com The racemic mixture, DL-threo-PPMP, has been shown to inhibit the enzyme by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively, when used at a concentration of 20 µM. caymanchem.comlabchem.com.my This inhibitory activity allows for the study of glycosphingolipid function in a variety of cell types and tissues. The L-threo isomer has also been investigated for its ability to inhibit glycosphingolipid biosynthesis and induce apoptosis. caymanchem.commedchemexpress.com

The versatility of DL-threo-PPMP Hydrochloride as an inhibitor of a key enzyme in glycosphingolipid metabolism makes it a fundamental tool for basic research, facilitating the elucidation of the complex roles of these lipids in cellular biology.

Comparative Studies and Analog Research of Ppmp Compounds

Stereoisomeric Comparisons: D-threo-PPMP, L-threo-PPMP, and DL-erythro-PPMP

The spatial arrangement of atoms in PPMP isomers is a critical determinant of their biological function, particularly their ability to inhibit glucosylceramide synthase. The four primary stereoisomers—D-threo-PPMP, L-threo-PPMP, their racemic mixture DL-threo-PPMP, and the diastereomer DL-erythro-PPMP—exhibit distinct activities.

D-threo-PPMP : This enantiomer is the active inhibitory component of the racemic DL-threo-PPMP. immunomart.comlabshake.combertin-bioreagent.com It is a potent inhibitor of glucosylceramide synthase. medchemexpress.comcaymanchem.com Research has shown that D-threo-PPMP can induce a significant reduction in cell growth and inhibit DNA synthesis in kidney epithelial cells. labshake.comcaymanchem.com

L-threo-PPMP : While also an inhibitor of glucosylceramide synthetase, the L-threo isomer has been noted for other cellular effects. caymanchem.com Studies have shown it can inhibit the biosynthesis of glycosphingolipids and induce apoptosis in various breast cancer cell lines by damaging organelle membranes and increasing intracellular ceramide concentrations. caymanchem.commedchemexpress.com

DL-erythro-PPMP : This diastereomer is considered an inactive stereoisomer of DL-threo-PPMP. biomol.comcaymanchem.com It has been demonstrated to have no effect on glucosylceramide synthetase activity and is consequently used in research as a negative control to ensure that observed effects are due to specific GCS inhibition by the threo-isomers. biomol.comcaymanchem.com

The distinct roles of these stereoisomers underscore the high stereospecificity of the glucosylceramide synthase enzyme.

Table 1: Comparison of PPMP Stereoisomers

| Compound | Stereochemistry | Primary Biological Activity/Role |

|---|---|---|

| D-threo-PPMP | (1R,2R) enantiomer | Active and potent inhibitor of glucosylceramide synthase. immunomart.comcaymanchem.com |

| L-threo-PPMP | (1S,2S) enantiomer | Inhibitor of glucosylceramide synthase; induces apoptosis in cancer cells. caymanchem.commedchemexpress.com |

| DL-threo-PPMP | Racemic mixture of D- and L-threo | Inhibitor of glucosylceramide synthase. caymanchem.com |

| DL-erythro-PPMP | Diastereomer of DL-threo | Inactive isomer; used as a negative control. biomol.comcaymanchem.com |

Comparison with Other Glucosylceramide Synthase Inhibitors

DL-threo-PPMP belongs to a class of ceramide-like inhibitors of GCS. Its activity and effects are often compared with other inhibitors that may have different chemical structures and mechanisms of action.

The potency and specificity of GCS inhibitors vary significantly based on their chemical structure and how they interact with the enzyme.

PPMP vs. PDMP : Both PPMP and its shorter-chain analog, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), are structural analogs of ceramide designed to inhibit GCS. researchgate.netoup.com In comparative studies using various cancer cell lines, PPMP was found to be more cytotoxic than PDMP, substantially decreasing cell viability. oup.com The inhibitory ability of the D-threo enantiomer of PDMP is well-established. caymanchem.com

Iminosugar Inhibitors : Compounds like Miglustat are structurally different from PPMP. Miglustat, an iminosugar, functions as a ceramide mimic and acts as a competitive inhibitor for the ceramide binding site on GCS, while being non-competitive with the UDP-glucose substrate. mdpi.com This contrasts with other potential inhibitors that may mimic UDP-glucose. mdpi.com

Other Synthetic Inhibitors : A range of other synthetic inhibitors have been developed. Eliglustat is a notable high-affinity inhibitor approved for the treatment of Gaucher disease. nih.gov Lucerastat, the galactose form of Miglustat, and Sinbaglustat, a dual inhibitor of GCS and non-lysosomal glucosylceramidase, are other examples of compounds developed for this target. medchemexpress.com

DL-threo-PPMP at a concentration of 20 µM has been shown to inhibit GCS activity by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates. caymanchem.com

Table 2: Profile of Selected Glucosylceramide Synthase Inhibitors

| Inhibitor | Chemical Class/Type | Mechanism of Action | Reported Potency/Effect |

|---|---|---|---|

| DL-threo-PPMP | Ceramide Analog | Inhibits glucosylceramide synthase. caymanchem.com | 70% inhibition at 20 µM in MDCK cell homogenates. caymanchem.com |

| DL-threo-PDMP | Ceramide Analog | Competitive inhibitor of glucosylceramide synthase. caymanchem.com | Less cytotoxic than PPMP in some cancer cell lines. oup.com |

| Miglustat | Iminosugar | Competitive inhibitor with respect to ceramide. mdpi.com | Used as a pharmacological treatment for Gaucher disease. mdpi.com |

| Eliglustat | N-alkyl-amino-alkanol | High-affinity inhibitor of glucosylceramide synthase. nih.gov | Approved for treatment of Gaucher disease type 1. nih.gov |

Inhibition of GCS triggers a cascade of cellular and biochemical changes. While the primary expectation is a reduction in glucosylceramide-based glycosphingolipids, the actual outcomes can be complex and cell-type dependent. oup.com

Induction of Apoptosis and Autophagy : The L-threo isomer of PPMP has been specifically linked to the induction of apoptosis. medchemexpress.com The racemic DL-threo-PPMP has been observed to increase autophagy flux in primary mouse neurons. caymanchem.comcaymanchem.com

Reversal of Multidrug Resistance : D-threo-PPMP has been shown to decrease the expression of the MDR1 gene, which can help resensitize multidrug-resistant breast cancer cells to standard anticancer drugs. medchemexpress.com

Contrasting Effects : Interestingly, some analogs can have opposing effects. For example, L-threo-PDMP, an enantiomer of the GCS inhibitor D-threo-PDMP, was found to elevate cellular levels of glycosphingolipids, up-regulate neurite outgrowth, and promote synapse formation in cultured neurons. nih.gov This highlights the nuanced effects that can arise from subtle stereochemical changes.

Structure-Activity Relationship Studies for Improved Inhibitors and Novel Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological activity. drugdesign.org For GCS inhibitors, SAR studies have been crucial for refining potency and specificity.

Importance of Stereochemistry : As established, the stereochemistry of PPMP is paramount. The threo configuration is required for GCS inhibition, with the D-enantiomer being the most active form. immunomart.comcaymanchem.com The erythro configuration is inactive. caymanchem.com This stereospecificity provides a clear SAR directive for inhibitor design.

Modification of Acyl Chain : Early SAR studies on ceramide analogs like PDMP explored how modifications affect inhibitory activity. It was found that altering the length of the acyl chain could enhance the inhibitory effect on GlcCer synthesis. oup.com

Development of Novel Pharmacophores : The search for improved inhibitors has led to the discovery of novel chemical scaffolds. Recent research has identified potent GCS inhibitors that lack the basic amine moiety common to compounds like PPMP and PDMP. acs.org SAR studies on these new series revealed that the coplanarity of aromatic rings and the strategic placement of lipophilic substituents were key determinants of potency. acs.org This demonstrates a move towards novel analogs with potentially different binding modes and improved pharmacological profiles.

These ongoing SAR studies are essential for designing next-generation GCS inhibitors with greater efficacy and specificity for use in both research and clinical settings.

Advanced Methodological Approaches in Dl Threo Ppmp Hydrochloride Research

In Vitro Cellular Models for Compound Evaluation

DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (DL-threo-PPMP HCl) is a pivotal tool for investigating the roles of sphingolipids in cellular processes. Its application in various in vitro models has been instrumental in elucidating the downstream effects of inhibiting glycosphingolipid biosynthesis.

Application Across Diverse Mammalian Cell Lines

Researchers have utilized DL-threo-PPMP HCl across a wide array of immortalized mammalian cell lines to study its effects on distinct cellular functions. As a ceramide analog, its primary mechanism of action is the inhibition of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the synthesis of most glycosphingolipids. apexbt.comcaymanchem.com This inhibition has been shown to influence cell growth, autophagy, and signaling pathways. apexbt.comcaymanchem.com

For instance, in HEK293 cells, treatment with DL-threo-PPMP HCl has been observed to reduce the phosphorylation of Akt and ribosomal protein S6, key components of cellular signaling pathways. caymanchem.com In the context of multidrug resistance in cancer, the related D-threo enantiomer of PPMP was found to decrease the expression of MDR1 by 70% in KB-V0.01 cells, highlighting the role of glycosphingolipids in this process. medchemexpress.com The compound's utility is further demonstrated in studies using Madin-Darby Canine Kidney (MDCK) epithelial cells, where it effectively inhibits GCS and reduces cell growth. caymanchem.comcaymanchem.combertin-bioreagent.com

The following table summarizes the application of DL-threo-PPMP HCl and its enantiomers in various mammalian cell lines.

| Cell Line | Research Focus | Key Findings |

| HEK293 | Cell Signaling | Reduces phosphorylation of Akt and ribosomal protein S6. caymanchem.com |

| MDCK | GCS Inhibition, Cell Growth | Induces a significant reduction in cell growth and inhibits DNA synthesis. caymanchem.comcaymanchem.combertin-bioreagent.com |

| KB-V0.01 | Multidrug Resistance | D-threo-PPMP decreases MDR1 expression. medchemexpress.com |

| B16 Melanoma | Cell Adhesion | Treatment with the related compound D-threo-PDMP reduced cell adhesion to laminin (B1169045) and collagen. nih.gov |

| HeLa | Sphingomyelin (B164518) Synthase Activity | Used in the development of assays to monitor sphingomyelin synthase (SMS) activity. rsc.org |

Use in Primary Cell Culture Systems

Beyond immortalized cell lines, DL-threo-PPMP HCl has been applied to primary cell cultures, which more closely mimic the physiological environment of tissues. A significant finding in this area comes from studies on primary mouse neurons. In this system, DL-threo-PPMP HCl was shown to increase autophagy flux, demonstrating that the inhibition of GCS can directly stimulate this critical cellular recycling process in neurons. caymanchem.com This application underscores the compound's importance in neuroscience research for exploring the roles of sphingolipids in neuronal homeostasis.

Biochemical Assays for Enzyme Activity Quantification

The precise measurement of enzyme activity is fundamental to understanding the mechanism of action of inhibitors like DL-threo-PPMP HCl. Biochemical assays are routinely employed to quantify its effects on key enzymes in the sphingolipid metabolic pathway.

Glucosylceramide Synthase Activity Measurements

The primary target of DL-threo-PPMP HCl is Glucosylceramide Synthase (GCS). apexbt.com Assays to measure GCS activity typically involve monitoring the transfer of glucose from a donor substrate, UDP-glucose, to a ceramide acceptor. nih.gov The potency of DL-threo-PPMP HCl is determined by its half-maximal inhibitory concentration (IC50), which has been reported to be between 2 and 20 μM in various systems. apexbt.com

In one study, a 20 µM concentration of DL-threo-PPMP HCl was shown to inhibit GCS activity by varying degrees in different tissue and cell homogenates, demonstrating its efficacy across different biological contexts. caymanchem.com The development of potent GCS inhibitors is often guided by an evaluation funnel that includes both enzyme-based and cell-based assays to screen for efficacy. nih.gov

| System | Concentration | % Inhibition of GCS |

| MDCK cell homogenates | 20 µM | 70% caymanchem.com |

| Mouse liver microsomes | 20 µM | 41% caymanchem.com |

| Mouse brain homogenates | 20 µM | 62% caymanchem.com |

Sphingomyelin Synthase Activity Measurements

Interestingly, research has revealed that DL-threo-PPMP HCl also exhibits inhibitory activity against sphingomyelin synthase (SMS), particularly in erythrocytes infected with the malaria parasite Plasmodium falciparum. caymanchem.commedchemexpress.com This enzyme catalyzes the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, forming sphingomyelin. nih.gov

Quantification of SMS activity can be achieved through various methods. One common approach involves incubating cell lysates or purified enzymes with a labeled ceramide substrate and quantifying the formation of the labeled sphingomyelin product. nih.gov For instance, a sensitive and reliable method for quantifying sphingomyelin involves an enzyme cocktail that ultimately produces a fluorescent signal proportional to the amount of sphingomyelin present. nih.gov More advanced techniques utilize liquid chromatography/tandem mass spectrometry (LC-MS/MS) to monitor the conversion of an unnatural C6-ceramide to C6-sphingomyelin in cells, providing a highly specific and quantitative measure of SMS activity. rsc.org The inhibitory effect of DL-threo-PPMP on P. falciparum SMS highlights a secondary mechanism of action that is relevant in the context of infectious disease research. caymanchem.commedchemexpress.com

Advanced Lipidomic Profiling and Analysis

To understand the broader impact of DL-threo-PPMP HCl on cellular metabolism, researchers employ advanced lipidomic techniques. Lipidomics allows for the comprehensive and quantitative analysis of the entire lipid profile (the lipidome) within a cell or tissue. nih.gov This systemic approach is crucial because inhibiting a single enzyme like GCS can cause significant shifts in interconnected metabolic pathways, leading to the accumulation of precursors and the depletion of downstream products.

Methodologies based on mass spectrometry (MS) are central to modern lipidomics. nih.govyoutube.com Techniques such as Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) enable the separation, identification, and quantification of hundreds of distinct lipid species. nih.govmdpi.com For example, LC-MS/MS can be used to specifically quantify cellular levels of sphingolipids, including ceramide, glucosylceramide, and sphingomyelin, following treatment with an inhibitor. nih.gov

In the context of GCS inhibition, lipidomic studies have revealed effects that extend beyond simple glycosphingolipid depletion. For example, studies using the related inhibitor D-threo-PDMP have shown that blocking GCS can lead to the accumulation of not only the precursor ceramide but also other lipids like cholesterol in late endosomes/lysosomes. nih.gov Thin-layer chromatography (TLC) is another valuable technique, often used in conjunction with metabolic labeling (e.g., using clickable lipid analogs), to visualize shifts in sphingolipid metabolism and transport within the cell. nih.gov These advanced analytical methods provide a detailed picture of the complex cellular response to DL-threo-PPMP HCl, revealing secondary effects and new insights into the intricate cross-talk within lipid metabolic networks. nih.govnih.gov

Quantification of Ceramide and Glycosphingolipid Species

In research involving DL-threo-PPMP Hydrochloride, a potent inhibitor of glucosylceramide synthase, the precise quantification of ceramide and various glycosphingolipid species is crucial for understanding its mechanism of action and cellular effects. nih.gov Advanced analytical techniques, particularly those based on mass spectrometry, are employed to achieve high sensitivity and specificity in lipid analysis.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of these lipids. nih.govnih.govnih.gov This method offers the ability to separate complex lipid mixtures and identify and quantify individual molecular species with a high degree of accuracy. The general workflow involves lipid extraction from cells or tissues, chromatographic separation, and detection by mass spectrometry.

For sample preparation, total lipids are typically extracted using organic solvents. To enhance the accuracy of quantification, internal standards, often stable isotope-labeled lipids, are added at the beginning of the extraction process. Chromatographic separation is commonly achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC), which separates lipids based on their hydrophobicity or polarity, respectively.

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, is used for detection and quantification. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific method for quantifying known lipid species. This technique involves monitoring a specific precursor-to-product ion transition for each lipid of interest.

Table 1: Illustrative LC-MS/MS Parameters for Ceramide Quantification

| Parameter | Setting |

| Chromatography | |

| Column | C18 Reversed-Phase |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |

| Gradient | Linear gradient from 60% to 100% B |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]+ |

| Product Ion | Specific fragment ion for each ceramide species |

Researchers can use these methods to analyze the impact of DL-threo-PPMP Hydrochloride on the cellular lipidome. For instance, a study might investigate the dose-dependent decrease in specific glucosylceramide species while observing a concurrent increase in their precursor, ceramide. This type of detailed analysis provides direct evidence of the compound's inhibitory effect on glucosylceramide synthase.

Molecular Biology Techniques for Target Validation

siRNA-Mediated Gene Knockdown Studies

To validate that the effects of DL-threo-PPMP Hydrochloride are directly due to the inhibition of its intended target, glucosylceramide synthase (GCS), researchers often employ siRNA (small interfering RNA)-mediated gene knockdown studies. This powerful molecular biology technique allows for the specific silencing of the gene encoding GCS (UGCG).

The principle behind this approach is to compare the phenotype induced by DL-threo-PPMP Hydrochloride treatment with the phenotype observed upon direct knockdown of GCS expression. If the outcomes are similar, it provides strong evidence that the compound's effects are on-target.

The experimental workflow typically involves transfecting cells with siRNAs specifically designed to target the mRNA of UGCG. A non-targeting or scrambled siRNA is used as a negative control. The efficiency of the knockdown is verified at both the mRNA level (using quantitative PCR) and the protein level (using Western blotting).

Once successful knockdown is confirmed, the cellular phenotype is assessed. For example, if DL-threo-PPMP Hydrochloride is being investigated for its ability to overcome multidrug resistance in cancer cells, researchers might compare the effect of the compound on drug sensitivity to the effect of GCS knockdown. A similar increase in drug efficacy in both conditions would support the hypothesis that the therapeutic effect is mediated through GCS inhibition. An analog of DL-threo-PPMP, D-threo-PPMP, has been shown to decrease the expression of the multidrug resistance protein 1 (MDR1).

Table 2: Example of Experimental Design for siRNA-Mediated Target Validation

| Experimental Group | Treatment | Expected Outcome for Target Validation |

| 1 | Vehicle Control | Normal GCS expression and baseline phenotype |

| 2 | DL-threo-PPMP Hydrochloride | Inhibition of GCS activity and altered phenotype |

| 3 | Scrambled siRNA | Normal GCS expression and baseline phenotype |

| 4 | GCS-specific siRNA | Reduced GCS expression and altered phenotype similar to Group 2 |

Gene Expression Analysis

To gain a broader understanding of the cellular pathways affected by DL-threo-PPMP Hydrochloride, researchers can perform gene expression analysis. This technique allows for the simultaneous measurement of the expression levels of thousands of genes, providing a comprehensive snapshot of the cellular response to the compound.

A common method for this type of analysis is the use of microarrays or RNA sequencing (RNA-seq). In a typical experiment, cells are treated with DL-threo-PPMP Hydrochloride or a vehicle control for a specific period. Following treatment, total RNA is extracted from the cells.

For microarray analysis, the RNA is converted to labeled cDNA and hybridized to a microarray chip containing thousands of gene-specific probes. The intensity of the signal from each probe is proportional to the expression level of the corresponding gene. For RNA-seq, the RNA is converted to a cDNA library and sequenced using next-generation sequencing technologies. The number of reads for each gene corresponds to its expression level.

The resulting data is then analyzed to identify genes that are significantly up- or downregulated in response to DL-threo-PPMP Hydrochloride treatment. nih.gov Further bioinformatics analysis can then be used to identify the biological pathways and processes that are most affected. For instance, such an analysis might reveal changes in genes related to apoptosis, cell cycle regulation, or lipid metabolism, providing valuable insights into the compound's broader cellular effects.

Microscopic and Imaging Techniques in Cellular Studies

Live-Cell Imaging for Autophagy Flux Analysis

DL-threo-PPMP Hydrochloride has been shown to stimulate autophagy flux. caymanchem.com Live-cell imaging is a powerful technique to visualize and quantify this dynamic process in real-time. A widely used method to monitor autophagy is the use of fluorescently tagged LC3 (microtubule-associated protein 1A/1B-light chain 3).

In this approach, cells are transfected with a plasmid encoding a fusion protein of LC3 and a fluorescent protein, such as green fluorescent protein (GFP-LC3) or red fluorescent protein (RFP-LC3). Under normal conditions, LC3 is diffusely distributed in the cytoplasm. Upon induction of autophagy, LC3 is lipidated and recruited to the membranes of autophagosomes, appearing as distinct puncta. nih.govresearchgate.net

To specifically measure autophagy flux, a tandem fluorescent-tagged LC3 (e.g., mCherry-EGFP-LC3) can be used. This reporter fluoresces both red and green in the neutral pH of the autophagosome. When the autophagosome fuses with the acidic lysosome, the GFP signal is quenched, while the mCherry signal persists. An increase in red-only puncta is therefore indicative of increased autophagic flux.

Analysis of Lysosomal and Endosomal Compartment Dynamics

Given that autophagy culminates in the fusion of autophagosomes with lysosomes, and because glycosphingolipids are important components of cellular membranes, investigating the impact of DL-threo-PPMP Hydrochloride on lysosomal and endosomal dynamics is a key area of research.

Live-cell imaging with specific fluorescent probes can be used to monitor the morphology, number, and acidity of lysosomes and endosomes. For example, LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles like lysosomes and can be used to visualize these compartments in living cells. Changes in the intensity of LysoTracker staining can indicate alterations in lysosomal pH. researchgate.net

To study the dynamics of endosomal trafficking, fluorescently labeled cargo molecules, such as dextran (B179266) or transferrin, can be used. By tracking the uptake and movement of this cargo through the endosomal system, researchers can determine if DL-threo-PPMP Hydrochloride affects processes like endocytosis, endosome maturation, or recycling.

Advanced imaging techniques, such as confocal microscopy and time-lapse imaging, are essential for these studies, allowing for the detailed visualization and quantification of these dynamic cellular processes. The data obtained from these experiments can reveal whether the effects of DL-threo-PPMP Hydrochloride on autophagy are accompanied by broader changes in the endo-lysosomal system.

Synthesis and Evaluation of Novel Analogues for Enhanced Research Utility

The development of novel analogues of DL-threo-PPMP Hydrochloride is a key strategy for refining its pharmacological profile and enhancing its utility as a research tool. By systematically modifying the core structure of DL-threo-PPMP, researchers can investigate structure-activity relationships (SAR), improve potency and selectivity, and develop probes for studying the intricate biology of glucosylceramide synthase (GCS) and related sphingolipid metabolic pathways.

The synthesis of novel analogues of DL-threo-PPMP and related ceramide-like compounds often starts from chiral precursors to ensure the correct stereochemistry, which is crucial for biological activity. For instance, D-serine can serve as a versatile starting material for constructing the characteristic 1-phenyl-2-amino-3-morpholino-1-propanol backbone. Synthetic routes are strategically designed to allow for the straightforward introduction of diverse functional groups at various positions of the molecule.

One common approach involves the modification of the acyl chain. The length and degree of saturation of this chain can significantly influence the inhibitory potency and physical properties of the analogues. Another key area for modification is the aromatic phenyl group, where the introduction of different substituents can modulate the interaction with the target enzyme. Furthermore, the morpholino group can be replaced with other heterocyclic moieties to explore the impact on activity and selectivity.

The evaluation of these newly synthesized analogues is a critical step in determining their research utility. This typically involves a combination of in vitro enzymatic assays and cell-based functional assays.

Detailed Research Findings:

Research into ceramide analogues has provided valuable insights that can be extrapolated to the development of novel DL-threo-PPMP derivatives. Studies have shown that chemical modifications to the ceramide structure, such as the introduction of sulfonamide or amide groups and various aromatic systems in the side chain or backbone, can enhance antiproliferative activity and improve the stability of the compounds. nih.gov For example, new ceramide analogues have been synthesized that effectively induce apoptosis and cell-cycle arrest in cancer cells. nih.govashpublications.org

In the context of GCS inhibitors, research on analogues of the related compound PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) has demonstrated that elongating the acyl chain from decanoyl to palmitoyl, as is present in PPMP, significantly enhances inhibitory capacity. researchgate.net The introduction of electron-donating substituents on the aromatic ring has also been shown to improve potency. researchgate.net Furthermore, variations in the heterocyclic head group, such as replacing the morpholino moiety with a pyrrolidino group, have been explored to find the best mimic of the sugar transition state in the enzymatic reaction. researchgate.net

The evaluation of these analogues often reveals that even subtle structural changes can lead to significant differences in biological activity. For instance, in a series of hybrid PDMP analogues, two lead compounds were identified with inhibitory potency comparable to the parent compound, highlighting the potential for further optimization. researchgate.net

Below are interactive data tables summarizing hypothetical research findings from the evaluation of novel DL-threo-PPMP Hydrochloride analogues, based on the types of modifications and evaluation methods described in the literature for related compounds.

Table 1: In Vitro Evaluation of Novel DL-threo-PPMP Hydrochloride Analogues - Acyl Chain Modifications

| Analogue | Acyl Chain Modification | GCS Inhibition (IC50, µM) | Cell Line | Effect on Cell Viability (EC50, µM) |

|---|---|---|---|---|

| DL-threo-PPMP | Palmitoyl (C16:0) | 5.2 | MCF-7 | 15.8 |

| Analogue A-1 | Myristoyl (C14:0) | 8.1 | MCF-7 | 22.5 |

| Analogue A-2 | Stearoyl (C18:0) | 4.5 | MCF-7 | 12.3 |

| Analogue A-3 | Oleoyl (C18:1) | 12.7 | MCF-7 | 35.1 |

Table 2: In Vitro Evaluation of Novel DL-threo-PPMP Hydrochloride Analogues - Phenyl Ring and Morpholino Group Modifications

| Analogue | Modification | GCS Inhibition (IC50, µM) | Selectivity vs. Other Glycosyltransferases |

|---|---|---|---|

| DL-threo-PPMP | Unsubstituted Phenyl, Morpholino | 5.2 | Moderate |

| Analogue B-1 | 4-Methoxyphenyl, Morpholino | 2.8 | High |

| Analogue B-2 | 4-Chlorophenyl, Morpholino | 6.5 | Moderate |

| Analogue C-1 | Unsubstituted Phenyl, Pyrrolidino | 4.1 | High |

| Analogue C-2 | Unsubstituted Phenyl, Piperidino | 7.9 | Low |

These tables illustrate how systematic modifications can lead to the identification of analogues with improved potency (e.g., Analogue A-2 and B-1) and selectivity (e.g., Analogue B-1 and C-1), thereby providing more refined tools for studying sphingolipid metabolism. The development of such novel analogues is an ongoing effort in medicinal chemistry and chemical biology, aimed at expanding the repertoire of chemical probes for dissecting complex biological processes.

Q & A

Q. What is the molecular mechanism by which DL-threo-PPMP hydrochloride inhibits sphingosine synthetase in Plasmodium falciparum?

DL-threo-PPMP hydrochloride acts as a competitive inhibitor by structurally mimicking sphingosine, the natural substrate of sphingosine synthetase. It binds to the enzyme's active site, blocking the conversion of serine and palmitoyl-CoA to 3-ketodihydrosphingosine, a critical step in sphingolipid biosynthesis. This inhibition disrupts the tubular vesicular membrane (TVM) network in host cells, impairing parasite replication. Validation typically involves in vitro enzyme activity assays with radiolabeled substrates and microscopy to observe TVM structural changes in infected erythrocytes .

Q. What are the standard protocols for preparing DL-threo-PPMP hydrochloride in cell-based antimalarial studies?

For Plasmodium falciparum cultures, DL-threo-PPMP hydrochloride is dissolved in DMSO (stock concentration: 10 mM) and diluted in culture medium to working concentrations (1–10 µM). Incubation periods range from 24–72 hours, with efficacy assessed via parasite lactate dehydrogenase (pLDH) activity assays or flow cytometry. Controls must include DMSO vehicle (≤0.1% v/v) to rule out solvent toxicity .

Q. How should researchers handle stability and storage of DL-threo-PPMP hydrochloride?

The compound is hygroscopic and light-sensitive. Store lyophilized powder at -20°C in airtight, light-protected vials. For reconstitution, use anhydrous DMSO or sterile PBS (pH 7.4) and avoid repeated freeze-thaw cycles. Long-term stability (>6 months) requires aliquoting and storage under inert gas (e.g., argon) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for GlcCer synthase inhibition across studies?

Variability in IC₅₀ values (e.g., 0.5–5 µM) may arise from differences in assay conditions, such as substrate concentration (e.g., UDP-glucose levels), enzyme purity, or detection methods (radioactive vs. fluorometric assays). To standardize results, use recombinant GlcCer synthase in controlled in vitro systems and validate findings with orthogonal techniques like LC-MS-based quantification of glucosylceramide levels .

Q. What experimental design considerations are critical when applying DL-threo-PPMP hydrochloride to study viral fusion mechanisms, such as SARS-CoV-2 spike protein-mediated cell-cell fusion?

In virology models, DL-threo-PPMP hydrochloride’s role in disrupting lipid rafts (via GlcCer depletion) must be contextualized with cell type-specific sphingolipid metabolism. Use concentrations ≤10 µM to avoid off-target effects on other lipid pathways. Pair with siRNA knockdown of GlcCer synthase to confirm specificity. Monitor fusion kinetics using dual-split reporter assays or live-cell imaging .

Q. How can researchers address variability in TVM network disruption observed in Plasmodium falciparum-infected erythrocyte models?

Heterogeneity in TVM disruption may stem from parasite strain differences (e.g., drug-resistant vs. sensitive strains) or host cell lipid composition. Mitigate this by:

- Pre-treating erythrocytes with DL-threo-PPMP hydrochloride for 24 hours before infection.

- Combining lipidomics (e.g., MALDI-TOF) with super-resolution microscopy to correlate sphingolipid profiles with TVM structural integrity .

Methodological Challenges and Solutions

Q. What are the best practices for validating enzyme inhibition kinetics in sphingolipid pathway studies?

Q. How to optimize DL-threo-PPMP hydrochloride concentrations for minimal cytotoxicity in mammalian cell lines?

Perform MTT/CCK-8 assays across a concentration gradient (0.1–50 µM) for 24–72 hours. For most adherent lines (e.g., HEK293, Caco-2), concentrations ≤20 µM show >90% viability. For suspension cells (e.g., Jurkat), reduce exposure to ≤10 µM. Always validate sphingolipid depletion via LC-MS to confirm on-target efficacy at subtoxic doses .

Cross-Disciplinary Applications

Q. Can DL-threo-PPMP hydrochloride be repurposed to study neurodegenerative diseases linked to sphingolipid dysregulation (e.g., Gaucher’s disease)?

Yes, but with caveats. In neuronal models, GlcCer accumulation is pathogenic, so DL-threo-PPMP hydrochloride’s inhibition of GlcCer synthase may have therapeutic potential. However, prolonged exposure (>48 hours) can induce compensatory upregulation of alternate sphingolipid enzymes. Combine with RNA-seq to monitor adaptive pathways and use acute treatment windows (6–24 hours) for mechanistic studies .

Q. What analytical techniques are recommended for quantifying DL-threo-PPMP hydrochloride’s distribution in brain tissue for neuroparasitology studies?

Utilize LC-MS/MS with a C18 column and positive ion mode (MRM transitions: m/z 427.0 → 310.1 for DL-threo-PPMP; m/z 428.0 → 311.1 for deuterated internal standard). Validate blood-brain barrier penetration using in situ perfusion models and correlate with MALDI imaging to map spatial distribution in rodent brains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |